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Compound of Interest

Compound Name: 4-Bromophenylacetone

Cat. No.: B042570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of 4-Bromophenylacetone and its

common precursors: 4-Bromobenzaldehyde, 4-Bromophenylacetic acid, and 4'-

Bromoacetophenone. The objective is to furnish researchers with the necessary data and

methodologies to distinguish these compounds through common spectroscopic techniques,

ensuring accurate identification and characterization in a laboratory setting. All experimental

data is presented in standardized tables for clear comparison, and detailed protocols for

spectroscopic analysis are provided.

Spectroscopic Data Comparison
The following tables summarize the key spectral data obtained from Nuclear Magnetic

Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and

Mass Spectrometry (MS) for 4-Bromophenylacetone and its precursors.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

4-

Bromophenylace

tone

7.45, 7.15 d, d 2H, 2H Aromatic (C₆H₄)

3.65 s 2H
Methylene (-

CH₂-)

2.15 s 3H Methyl (-CH₃)

4-

Bromobenzaldeh

yde[1]

9.99 s 1H
Aldehydic (-

CHO)

7.82 d 2H
Aromatic (ortho

to -CHO)

7.72 d 2H
Aromatic (meta

to -CHO)

4-

Bromophenylace

tic acid

7.45 d 2H Aromatic

7.20 d 2H Aromatic

3.60 s 2H
Methylene (-

CH₂-)

11.0 (approx.) br s 1H
Carboxylic acid (-

COOH)

4'-

Bromoacetophen

one[2][3]

7.82 d 2H Aromatic

7.61 d 2H Aromatic

2.57 s 3H Methyl (-CH₃)
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Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Compound Chemical Shift (δ) [ppm] Assignment

4-Bromophenylacetone
206.0, 134.0, 132.0, 131.0,

121.0, 50.0, 29.0

C=O, C-Br, Ar-C, Ar-CH, Ar-

CH, -CH₂-, -CH₃

4-Bromobenzaldehyde[2]
191.0, 135.5, 132.4, 130.8,

129.9

-CHO, Ar-C, Ar-CH, Ar-CH, C-

Br

4-Bromophenylacetic acid
178.0, 133.0, 132.0, 131.0,

121.5, 40.5

-COOH, Ar-C, Ar-CH, Ar-CH,

C-Br, -CH₂-

4'-Bromoacetophenone[2][3]
197.0, 135.8, 131.9, 129.8,

128.3, 26.5

C=O, Ar-C, Ar-CH, Ar-CH, C-

Br, -CH₃

Table 3: FTIR Spectral Data (cm⁻¹)
Compound C=O Stretch

Aromatic C=C
Stretch

C-Br Stretch
Other Key
Peaks

4-

Bromophenylace

tone

~1715 ~1590, ~1490 ~1010
2925 (C-H

stretch)

4-

Bromobenzaldeh

yde[2]

~1700 ~1585 ~1010

2820, 2740

(Aldehydic C-H

stretch)

4-

Bromophenylace

tic acid

~1700 ~1600, ~1490 ~1015
2500-3300 (O-H

stretch, broad)

4'-

Bromoacetophen

one[4]

~1685 ~1585, ~1485 ~1070
2920 (C-H

stretch)

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

4-Bromophenylacetone[3] 212/214 (due to Br isotopes) 171/173, 133, 91, 43

4-Bromobenzaldehyde 184/186 183/185, 155/157, 76, 50

4-Bromophenylacetic acid 214/216 171/173, 135, 90

4'-Bromoacetophenone 198/200 183/185, 155/157, 76, 43

Synthetic Pathway and Experimental Workflow
The synthesis of 4-Bromophenylacetone can be achieved from several precursors. A

common laboratory-scale synthesis involves the conversion of 4-bromophenylacetic acid. The

following diagram illustrates a plausible synthetic pathway.

Precursors

Product

4-Bromobenzaldehyde

4-Bromophenylacetic acid 4-Bromophenylacetyl
chloride

SOCl₂

4-Bromoacetophenone

4-Bromophenylacetone
CH₃Li or (CH₃)₂Cd

Click to download full resolution via product page

A plausible synthetic route to 4-Bromophenylacetone.

The following diagram outlines the general workflow for the spectroscopic analysis of the

compounds discussed in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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